
4,6-Dimethyl-5-nitropyridin-2-amine
Overview
Description
4,6-Dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of two methyl groups at the 4 and 6 positions, a nitro group at the 5 position, and an amine group at the 2 position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-5-nitropyridin-2-amine typically involves the following steps:
Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4,6-Dimethyl-5-nitropyridine-2-carboxylic acid.
Reduction: 4,6-Dimethyl-5-aminopyridin-2-amine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 4,6-Dimethyl-5-nitropyridin-2-amine exhibits potential biological activities, particularly in the realm of drug discovery. It has been investigated for its antimicrobial and anticancer properties. Derivatives of this compound are being explored for their ability to interact with biological targets, which may lead to the development of new therapeutic agents .
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant anticancer activity against several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds .
Data Table: Synthesis Reactions
Reaction Type | Product | Yield (%) |
---|---|---|
Nitration | 4,6-Dimethyl-5-nitropyridin-2-one | 47 |
Phenacylation | 5-substituted derivatives | Varied (low yields) |
Cyclization | Nitroindolizines | High yields observed |
This table summarizes some synthesis reactions involving the compound, highlighting its versatility as a building block in organic chemistry .
Biochip Functionalization
The compound is also utilized in biochip functionalization for detecting biological molecules. Its ability to form stable interactions with biomolecules makes it a valuable component in biosensor technology .
Interaction Studies
Research on the biochemical pathways and molecular targets of this compound reveals that its nitro group can participate in redox reactions, while the methyl groups may facilitate nucleophilic addition reactions. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4,6-Dimethyl-2-nitropyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
5-Nitro-2-aminopyridine: Lacks the methyl groups, which can influence its steric and electronic properties.
2,4,6-Trimethylpyridine: Lacks the nitro group, affecting its reactivity in oxidation and reduction reactions.
Biological Activity
4,6-Dimethyl-5-nitropyridin-2-amine (CAS No. 22934-22-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 4,6-dimethylpyridin-2-amine. The reaction conditions are crucial for achieving high yields and purity. Common methods include:
- Nitration using concentrated nitric acid : This method allows for selective introduction of the nitro group at the 5-position of the pyridine ring.
- Use of solvents : Dimethyl sulfoxide (DMSO) is often employed to enhance solubility and reaction efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Cholinesterase Inhibition : Research indicates that derivatives of nitropyridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
Case Studies
- Alzheimer's Disease Research : A study demonstrated that certain nitropyridine derivatives exhibit significant inhibitory activity against AChE with selectivity over BChE, suggesting their potential as therapeutic agents for AD .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results in inhibiting growth, indicating its potential use as an antibacterial agent .
Data Table: Biological Activities and Properties
Activity | Target/Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | Acetylcholinesterase | 0.25 | |
BChE Inhibition | Butyrylcholinesterase | 0.35 | |
Antimicrobial Effect | Various bacterial strains | 15 |
Discussion
The compound's ability to inhibit cholinesterases positions it as a candidate for further development in treating cognitive disorders. Its antimicrobial properties also suggest potential applications in infectious disease management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization techniques for 4,6-Dimethyl-5-nitropyridin-2-amine?
- Methodological Answer : Synthesis typically involves sequential alkylation and nitration reactions. For example, nitration at the 5-position of a pyridine derivative can be achieved using nitric acid in sulfuric acid under controlled temperature (0–5°C). Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. Monitor for nitro compound decomposition (e.g., exothermic reactions) during synthesis .
Q. How is this compound typically applied in academic research contexts?
- Methodological Answer : It serves as a precursor for heterocyclic derivatives in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., coordination polymers). Functionalization at the 2-amino group or nitro reduction (to amine) enables diversification for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reaction mechanisms (e.g., nitration regioselectivity)?
- Methodological Answer : Employ factorial design to test variables like temperature, acid concentration, and reaction time. Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor intermediate formation. Isotopic labeling (e.g., ¹⁵N) combined with NMR can track mechanistic pathways .
Q. What strategies resolve contradictions in spectral data or reactivity observations?
- Methodological Answer : Cross-validate with heteronuclear NMR (e.g., ¹H-¹⁵N HMBC) to confirm assignments. Replicate experiments under inert atmospheres to rule out oxidation artifacts. Compare computational predictions (DFT for NMR chemical shifts) with empirical data to identify misassignments .
Q. How can computational methods (e.g., DFT) be integrated with experimental studies to elucidate electronic properties?
- Methodological Answer : Optimize molecular geometry using Gaussian16 at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., PCM model) improve agreement with experimental redox potentials or UV-Vis spectra .
Q. What theoretical frameworks guide studies on its electronic or catalytic behavior?
- Methodological Answer : Ground research in molecular orbital (MO) theory to explain substituent effects on aromaticity. For catalytic applications, use Hammett linear free-energy relationships (LFER) to correlate substituent electronic parameters with reaction rates .
Q. How can factorial design optimize synthesis yield or purity?
Properties
IUPAC Name |
4,6-dimethyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPSNYHZJHAUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622472 | |
Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-22-1 | |
Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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